N-(Benzotriazol-1-yl-p-tolyl-methyl)-nicotinamide
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Overview
Description
N-(Benzotriazol-1-yl-p-tolyl-methyl)-nicotinamide: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and properties. This compound is characterized by the presence of a benzotriazole moiety linked to a nicotinamide group through a p-tolyl-methyl bridge. The combination of these functional groups imparts distinct chemical and biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzotriazol-1-yl-p-tolyl-methyl)-nicotinamide typically involves the reaction of benzotriazole with p-tolyl-methyl chloride, followed by the introduction of the nicotinamide group. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:
Step 1: Benzotriazole reacts with p-tolyl-methyl chloride in the presence of a base to form N-(benzotriazol-1-yl-p-tolyl-methyl) intermediate.
Step 2: The intermediate is then reacted with nicotinamide to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(Benzotriazol-1-yl-p-tolyl-methyl)-nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Bases such as sodium hydroxide or potassium carbonate are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
N-(Benzotriazol-1-yl-p-tolyl-methyl)-nicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infections.
Industry: It is used in the development of new materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of N-(Benzotriazol-1-yl-p-tolyl-methyl)-nicotinamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The nicotinamide group can modulate cellular processes by influencing NAD+/NADH levels, which are crucial for cellular metabolism and energy production.
Comparison with Similar Compounds
N-(Benzotriazol-1-yl-p-tolyl-methyl)-nicotinamide can be compared with other similar compounds such as:
N-(Benzotriazol-1-yl-p-tolyl-methyl)-formamide: Similar structure but with a formamide group instead of nicotinamide.
N-(Benzotriazol-1-yl-p-tolyl-methyl)-propionamide: Contains a propionamide group, differing in its chemical and biological properties.
Properties
Molecular Formula |
C20H17N5O |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[benzotriazol-1-yl-(4-methylphenyl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H17N5O/c1-14-8-10-15(11-9-14)19(22-20(26)16-5-4-12-21-13-16)25-18-7-3-2-6-17(18)23-24-25/h2-13,19H,1H3,(H,22,26) |
InChI Key |
JTCDCIWTBNDKFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(NC(=O)C2=CN=CC=C2)N3C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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